4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
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Description
4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is a heterocyclic compound with a complex structure. It combines various aromatic rings and functional groups, making it intriguing for medicinal chemistry research.
Synthesis Analysis
The synthesis of this compound involves several steps, including the coupling of a thiophene-substituted pyridazine with a piperazine moiety. Researchers have likely explored different synthetic routes, optimizing yields and purity. Further details on specific synthetic methods would require a deeper examination of relevant literature.
Molecular Structure Analysis
The molecular formula of this compound is C18H17N7S , with a molecular weight of 363.44 g/mol 1. The pyrazolo[1,5-a]pyrazine core contributes to its unique structure. The thiophene and pyridazine moieties introduce aromaticity and potential reactivity.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Researchers might have investigated its reactions with various reagents, such as oxidants , reducing agents , or Lewis acids . These reactions could lead to functionalization, modification, or the formation of derivatives.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in different solvents is essential for formulation and delivery.
- Melting Point : Determining the melting point provides insights into its stability and crystallinity.
- UV-Vis Absorption : Analyzing its absorption spectrum helps identify characteristic wavelengths.
- Stability : Assessing its stability under various conditions (light, temperature, pH) informs storage guidelines.
Safety And Hazards
- Toxicity : Researchers must evaluate its toxicity profile using in vitro and in vivo models.
- Environmental Impact : Assessing its impact on the environment (e.g., aquatic toxicity) is crucial.
- Handling Precautions : Proper lab practices are necessary due to potential hazards.
Future Directions
- Biological Evaluation : Investigate its activity against specific targets (e.g., enzymes, receptors).
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize potency and selectivity.
- Formulation : Develop suitable formulations for administration (oral, injectable, etc.).
properties
IUPAC Name |
4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7S/c1-2-16(26-13-1)14-3-4-17(22-21-14)23-9-11-24(12-10-23)18-15-5-6-20-25(15)8-7-19-18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMUNSXWHUUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
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